molecular formula RbIO3<br>IO3R B080730 Rubidium iodate CAS No. 13446-76-9

Rubidium iodate

Cat. No.: B080730
CAS No.: 13446-76-9
M. Wt: 260.37 g/mol
InChI Key: CIOUAZZDKTZOPK-UHFFFAOYSA-M
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Description

Rubidium iodate is an inorganic compound with the chemical formula RbIO₃ It is a salt composed of rubidium and iodate ions

Scientific Research Applications

Rubidium iodate has several applications in scientific research:

    Chemistry: It is used in the study of crystal structures and phase transitions.

    Biology: Rubidium ions are used as tracers in biological studies to understand ion transport mechanisms.

    Medicine: While not directly used in medicine, rubidium compounds are studied for their potential therapeutic effects.

    Industry: this compound can be used in the manufacturing of specialty glasses and ceramics.

Future Directions

Iodine clocks, which include iodate reactions, are fascinating nonlinear chemical systems with a promising future. The dynamic removal of iodine from these systems by different means can have important consequences for their reaction dynamics, and could be exploited for time-controlled autonomous dissipative self-assembly .

Preparation Methods

Synthetic Routes and Reaction Conditions: Rubidium iodate can be synthesized through a reaction between rubidium chloride and iodic acid. The process involves mixing a solution of rubidium chloride in water with a solution of iodic acid, resulting in the formation of this compound precipitate. The reaction can be represented as: [ \text{RbCl} + \text{HIO}_3 \rightarrow \text{RbIO}_3 + \text{HCl} ]

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard laboratory procedures scaled up for industrial use. The reaction conditions, such as temperature and concentration, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Rubidium iodate undergoes various chemical reactions, including:

    Oxidation-Reduction Reactions: this compound can participate in redox reactions where the iodate ion acts as an oxidizing agent.

    Substitution Reactions: It can react with other halides to form different rubidium halides.

Common Reagents and Conditions:

    Oxidation-Reduction: Common reagents include reducing agents like sodium thiosulfate.

    Substitution: Reactions with halide salts such as sodium chloride or potassium bromide.

Major Products:

    Oxidation-Reduction: The major products include rubidium salts and reduced forms of iodine.

    Substitution: The products are typically other rubidium halides and corresponding acids.

Mechanism of Action

The mechanism of action of rubidium iodate primarily involves its role as an oxidizing agent. The iodate ion can accept electrons from other substances, leading to oxidation reactions. This property is utilized in various chemical processes where controlled oxidation is required.

Comparison with Similar Compounds

    Rubidium Iodide (RbI): Unlike rubidium iodate, rubidium iodide is a simple salt with different chemical properties and applications.

    Potassium Iodate (KIO₃): Potassium iodate is similar in structure but differs in the cation, leading to variations in reactivity and applications.

    Cesium Iodate (CsIO₃): Cesium iodate shares similar properties but has a different ionic radius, affecting its crystal structure and reactivity.

Uniqueness: this compound is unique due to the specific properties imparted by the rubidium ion, such as its ionic radius and reactivity. These properties make it suitable for specialized applications in scientific research and industry.

Properties

IUPAC Name

rubidium(1+);iodate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/HIO3.Rb/c2-1(3)4;/h(H,2,3,4);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIOUAZZDKTZOPK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-]I(=O)=O.[Rb+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

RbIO3, IO3Rb
Record name rubidium iodate
Source Wikipedia
URL https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

7782-68-5 (Parent)
Record name Iodic acid (HIO3), rubidium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013446769
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20928631
Record name Rubidium iodate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.370 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13446-76-9
Record name Iodic acid (HIO3), rubidium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013446769
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iodic acid (HIO3), rubidium salt (1:1)
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Record name Rubidium iodate
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Record name Rubidium iodate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rubidium iodate
Customer
Q & A

Q1: What are the structural characteristics of rubidium iodate and its significance for nonlinear optical applications?

A1: this compound (RbIO3) can exist in different polymorphs. One form (α-RbIO3) crystallizes in a rhombohedral structure, a distortion of the perovskite structure. [] This distortion results in an asymmetric environment around the iodine atom, with three oxygen atoms closer (I-O 1.807 Å) and three further away (I-O 2.753 Å). [] Another polymorph, β-RbIO3(HIO3)2, exhibits a noncentrosymmetric structure, a crucial requirement for second-order nonlinear optical (NLO) materials. [] This structure comprises IO3- anions and neutral HIO3 molecules interconnected by Rb+ cations. [] The noncentrosymmetric arrangement in β-RbIO3(HIO3)2 enables second harmonic generation (SHG), demonstrated by its SHG response being ~1.5 times that of KH2PO4, a benchmark NLO material. []

Q2: What are the key material properties of β-RbIO3(HIO3)2 that make it promising for laser applications?

A2: β-RbIO3(HIO3)2 demonstrates several properties desirable for laser applications. Its short-wavelength absorption edge onset at 305 nm, determined by UV-vis-NIR spectroscopy, indicates transparency in the visible and near-infrared regions, crucial for optical applications. [] Furthermore, β-RbIO3(HIO3)2 exhibits a laser-induced damage threshold of 18.26 J/cm2 (1064 nm, 10 ns pulse duration), highlighting its ability to withstand high-power laser irradiation. [] These optical properties, coupled with its type I phase-matchability, make β-RbIO3(HIO3)2 a promising candidate for NLO applications, including frequency conversion and optical switching. []

Q3: How does the synthesis of different this compound compounds influence their structure and properties?

A3: The synthesis conditions significantly impact the final structure and properties of this compound compounds. For instance, hydrothermal reactions, utilizing water as a solvent under high pressure and temperature, have enabled the synthesis of both β-RbIO3(HIO3)2 and Rb3(IO3)3(I2O5)(HIO3)4(H2O). [] Interestingly, while β-RbIO3(HIO3)2 crystallizes in a noncentrosymmetric structure suitable for NLO applications, Rb3(IO3)3(I2O5)(HIO3)4(H2O) exhibits a centrosymmetric structure. [] This difference highlights the sensitivity of the final product's structure and properties to the specific synthetic route and conditions employed.

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